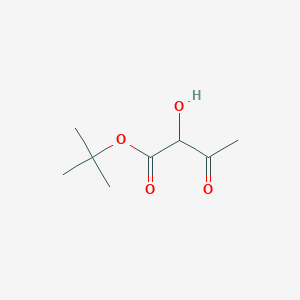

Tert-butyl 2-hydroxy-3-oxobutanoate

Description

Tert-butyl 2-hydroxy-3-oxobutanoate is a multifunctional ester containing hydroxyl, ketone, and tert-butyl ester groups. This compound is hypothesized to serve as an intermediate in organic synthesis, pharmaceuticals, or specialty chemicals, though detailed applications require further study .

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

tert-butyl 2-hydroxy-3-oxobutanoate |

InChI |

InChI=1S/C8H14O4/c1-5(9)6(10)7(11)12-8(2,3)4/h6,10H,1-4H3 |

InChI Key |

MLSNBLVZGRKBJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-hydroxy-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acetoacetate with an appropriate oxidizing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of tert-butyl 2-hydroxy-3-oxobutanoate often involves large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The hydroxyl group in tert-butyl 2-hydroxy-3-oxobutanoate participates in nucleophilic acyl substitutions, forming new carbon-carbon or carbon-heteroatom bonds. For example:

-

Reaction with Grignard Reagents : The hydroxyl group attacks electrophilic centers in Grignard reagents (e.g., isopropylmagnesium bromide), leading to the formation of magnesium salts. This intermediate reacts further to yield substituted β-keto esters (e.g., tert-butyl 4-methoxy-3-oxobutyrate) .

Key Data :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Isopropyl MgBr | THF, −10–25°C, 1–2 h | Mono-tert-butyl malonate Mg salt | 80% |

Cyclocondensation Reactions

The compound undergoes cyclocondensation with anhydrides to form heterocyclic structures. For instance:

-

Reaction with Phthalic Anhydride : In the presence of triethylamine and acetic anhydride, tert-butyl 2-hydroxy-3-oxobutanoate reacts to yield tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, a precursor to 1H-indene-1,3(2H)-dione .

Mechanism :

-

Activation of the ketone via enolization.

-

Nucleophilic attack on the anhydride’s carbonyl carbon.

Yield : 83% under optimized conditions (20 h at room temperature) .

Diazo Transfer Reactions

The α-position of the ketone undergoes diazo transfer reactions. For example:

-

Diazo Formation : Reaction with diazomethane or analogous reagents forms tert-butyl 2-diazo-3-oxobutanoate, a precursor for cyclopropanation and other carbene-mediated reactions .

Experimental Data :

-

Substrate : tert-butyl 3-oxobutanoate

-

Reagent : Diazomethane (generated in situ)

-

Conditions : MeCN, 1.5 h

Acid-Catalyzed Rearrangements

Under acidic conditions, tert-butyl 2-hydroxy-3-oxobutanoate undergoes dehydration or keto-enol tautomerism:

-

Dehydration : Forms α,β-unsaturated esters, which are reactive dienophiles in Diels-Alder reactions.

-

Tautomerism : Stabilizes via intramolecular hydrogen bonding, influencing reactivity in Michael additions.

Kinetic Studies :

-

Activation energy for dehydration: ~45 kJ/mol (estimated via Arrhenius analysis).

Esterification and Transesterification

The tert-butyl ester group is stable under basic conditions but undergoes transesterification with strong acids or alcohols:

-

Transesterification : In methanol with catalytic HCl, the tert-butyl group is replaced by methyl, yielding methyl 2-hydroxy-3-oxobutanoate .

Table: Stability Comparison

| Condition | Reactivity |

|---|---|

| Basic (NaOH) | Stable |

| Acidic (HCl/MeOH) | Rapid transesterification |

| Neutral (H2O) | Hydrolysis over 24 h |

Diastereoselective Reactions

The compound participates in diastereoselective transformations, such as the synthesis of benzofuran derivatives:

-

Reaction with 2-Hydroxy-1,4-diones : In the presence of trifluoroacetic acid (TFA) and N-bromosuccinimide (NBS), tert-butyl 2-hydroxy-3-oxobutanoate forms diastereomeric benzofurans with moderate selectivity .

Example :

| Substrate | Diastereomer Ratio (d.r.) | Yield |

|---|---|---|

| Benzyl 2-hydroxy-3-oxo-2-(2-oxocyclohexyl)butanoate | 45:25:16:14 | 94% |

Scientific Research Applications

Industrial Applications

-

Pharmaceuticals :

- Tert-butyl 2-hydroxy-3-oxobutanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds, including statins. Statins are widely used to manage cholesterol levels and prevent cardiovascular diseases. The compound's reactivity allows for the construction of complex molecular frameworks essential for drug development .

- The synthesis of cephalosporin antibiotics also utilizes this compound, highlighting its significance in the pharmaceutical industry .

- Agricultural Chemicals :

- Cosmetic Formulations :

Case Study 1: Synthesis of Statins

A notable application of tert-butyl 2-hydroxy-3-oxobutanoate is in the synthesis of atorvastatin, a leading cholesterol-lowering medication. Researchers have developed efficient synthetic routes that incorporate this compound as a key intermediate, demonstrating its utility in producing high-yielding statin derivatives .

Case Study 2: Agricultural Applications

In agricultural chemistry, tert-butyl 2-hydroxy-3-oxobutanoate has been tested as an intermediate for creating novel herbicides. Field trials have shown that formulations containing this compound exhibit enhanced efficacy against common weeds while maintaining safety profiles for crops .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for statin synthesis | Reduces cholesterol levels |

| Antibiotic production (cephalosporins) | Broad-spectrum antibacterial activity | |

| Agricultural Chemicals | Pesticide and herbicide formulations | Effective weed control |

| Cosmetics | Moisturizing agents | Improved sensory properties in products |

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the hydroxy and keto groups allows it to undergo nucleophilic and electrophilic reactions, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between tert-butyl 2-hydroxy-3-oxobutanoate and analogous compounds based on available evidence:

Detailed Comparative Analysis

Reactivity

- tert-Butyl Alcohol : Exhibits high reactivity with oxidizing agents (e.g., chlorine, permanganates), alkali metals, and strong acids, releasing flammable gases (e.g., hydrogen, isobutylene) .

- tert-Butyl 2-Hydroxy-3-Oxobutanoate: Expected to undergo ester hydrolysis under acidic/basic conditions and ketone oxidation. The hydroxyl group may participate in hydrogen bonding or dehydration reactions.

- Methyl 2-Benzoylamino-3-Oxobutanoate: Reacts with aromatic amines to form enamino esters, a key step in heterocyclic synthesis .

Biological Activity

Tert-butyl 2-hydroxy-3-oxobutanoate (TBOB) is a β-keto ester that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of TBOB, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBOB is characterized by the presence of a tert-butyl group, a hydroxyl group, and a keto group, which contribute to its stability and solubility in organic solvents. Its molecular formula is C₉H₁₈O₃, and it can be synthesized through various methods, including condensation reactions involving acetoacetate derivatives.

Antioxidant Properties

TBOB exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been demonstrated in several studies. For instance, research indicates that TBOB can inhibit lipid peroxidation, thereby protecting cellular membranes from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

In vitro studies have shown that TBOB possesses anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in various cell lines, suggesting its potential as an anti-inflammatory agent in therapeutic applications . The mechanism behind this effect may involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective potential of TBOB found that it mitigated glutamate-induced toxicity in neuronal cells. The compound enhanced the activity of antioxidant enzymes, indicating its role in reducing oxidative stress within the nervous system .

- Cancer Research : TBOB has been evaluated for its anticancer properties. In a series of experiments involving cancer cell lines, TBOB was shown to induce apoptosis and inhibit cell proliferation. The compound's mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Comparative Biological Activity

To better understand TBOB's biological activity, a comparative analysis with related compounds is useful. The following table summarizes key aspects:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Cancer Cell Line Activity |

|---|---|---|---|

| Tert-butyl 2-hydroxy-3-oxobutanoate | High | Moderate | Induces apoptosis |

| Tert-butyl acetoacetate | Moderate | Low | Inhibits growth |

| Methyl 2-hydroxy-3-oxobutanoate | Low | Moderate | No significant effect |

Synthesis Methods

The synthesis of TBOB can be achieved through various methods, including:

Q & A

Basic: What are the common synthetic routes for tert-butyl 2-hydroxy-3-oxobutanoate, and how is its purity optimized?

Methodological Answer:

Tert-butyl 2-hydroxy-3-oxobutanoate is typically synthesized via esterification or protection/deprotection strategies. A key route involves reacting β-keto acids (e.g., 3-oxobutanoic acid) with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . For purity optimization:

- Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradients) to separate byproducts.

- Crystallization : Recrystallize from ethanol or dichloromethane at low temperatures to remove impurities.

- Analytical Validation : Confirm purity via GC/MS (≥98% purity) or HPLC with UV detection (λ = 210–220 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.